Cas no 53-42-9 (Etiocholanolone)

Etiocholanolone 化学的及び物理的性質
名前と識別子
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- Etiocholanone
- 3a-Hydroxy-5b-androstan-17-one
- 5Β-ANDROSTAN-3Α-OL-17-ONE
- 5β-Androsterone
- Androstan-17-one,3-hydroxy-, (3a,5b)-
- Etiocholan-3.α.-ol-17-one
- Etiocholanolone
- ETIOCHOLANOLONE(RG)
- 19-noretiocholanolone
- 3alpha-hydroxy-5beta-androstan-17-one
- 3α-Hydroxy-5β-androstan-17-one
- 5BETA-ANDROSTERONE
- 5-Isoandrosterone
- ETIOCHOLANOLON
- Etiocholan-3α-ol-17-one
- a-Etiocholanolone
- CHEMBL85799
- 5b-Androstane-3a-ol-17-one
- Androstan-17-one, 3-hydroxy-, (3alpha,5beta)-
- 5.beta.-Androsterone
- 5B-Androstan-3A-ol-17-one
- NCGC00485031-01
- 3-Hydroxyandrostan-17-one-, (3.alpha.,5.beta.)-
- HMS2231A23
- 5.beta.-Androstan-3.alpha.-ol-17-one
- Atiocholanolon
- .ALPHA.-ETIOCHOLANOLONE
- (3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
- 3-alpha-hydroxy-5-beta-androstane-17-one
- 3a-Hydroxy-5b-androstane-17-one
- J4.146G
- DTXSID001018919
- 5beta-Androstane-3alpha-ol-17-one
- NSC-50908
- AE2
- MLS001332471
- Etiocholan-3.alpha.-ol-17-one
- 3alpha-Hydroxyetiocholan-17-one
- 3a-Etiocholanolone
- QGXBDMJGAMFCBF-BNSUEQOYSA-N
- SMR000857108
- (3alpha,5beta)-3-hydroxyandrostan-17-one
- CS-0059589
- 3alpha-Etiocholanolone
- (3aS,3bR,5aR,7R,9aS,9bS,11aS)-7-hydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-one
- MLS000563093
- NSC 50908
- 5.beta.-Androstan-17-one, 3.alpha.-hydroxy-
- HY-113320
- SCHEMBL148334
- BDBM50191348
- Androstan-17-one, 3-hydroxy-, (3a,5b)-
- 1dbj
- MLS001332472
- DB02854
- (3R,5R,8R,10S,13S)-3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-one
- alpha-Etiocholanolone
- Q5404598
- NSC50908
- 3.alpha.-Etiocholanolone
- AKOS015895180
- Androsterone, (5beta)-
- MS-24148
- 53-42-9
- 5b-androsterone
- C04373
- UNII-97CGB1M48I
- Androsterone, (5.beta.)-
- 97CGB1M48I
- Aetiocholanolone
- 5beta-Androstan-3alpha-ol-17-one
- LMST02020059
- 3.alpha.-Hydroxy-5.beta.-androstan-17-one
- 5 beta Androsterone
- Etiocholan-3alpha-ol-17-one
- 3alpha-Hydroxy-5beta-androstane-17-one
- 5beta-Androstan-17-one, 3alpha-hydroxy-
- (3alpha,5beta,8alpha)-3-hydroxyandrostan-17-one
- Etiocholan-3alpha-ol-17-one, VETRANAL(TM), analytical standard
- 3-alpha-hydroxy-5-beta-androstan-17-one
- Androstan-17-one, (3.alpha.,5.beta.)-
- D09MWG
- CHEBI:28195
- 5beta-Androsterone (1mg/ml in Acetonitrile)
- NS00069543
- MFCD00064133
- G60903
-
- MDL: MFCD00064133
- インチ: InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
- InChIKey: QGXBDMJGAMFCBF-BNSUEQOYSA-N
- ほほえんだ: C[C@@]12CC[C@H](C[C@H]2CC[C@H]3[C@@H]4CCC(=O)[C@@]4(C)CC[C@@H]31)O
計算された属性
- せいみつぶんしりょう: 290.22500
- どういたいしつりょう: 290.224580195g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.085g/cm3
- ふってん: 413.1°C at 760mmHg
- フラッシュポイント: 176.4°C
- 屈折率: 1.536
- PSA: 37.30000
- LogP: 3.95910
- じょうきあつ: 1.5E-08mmHg at 25°C
- 濃度: 100 μg/mL in acetonitrile
Etiocholanolone セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H302 + H312 + H332-H319
- 警告文: P210-P280-P305+P351+P338
- 危険物輸送番号:UN 1648 3 / PGII
- WGKドイツ:2
- 危険カテゴリコード: 11-20/21/22-36
- セキュリティの説明: 16-36/37
-
危険物標識:
- ちょぞうじょうけん:2-8°C
Etiocholanolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-25 mg |
Etiocholanone |
53-42-9 | 25mg |
¥1616.00 | 2022-04-26 | ||
ChemScence | CS-0059589-5mg |
Etiocholanolone |
53-42-9 | ≥98.0% | 5mg |
$70.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04030-100mg |
Etiocholanolone |
53-42-9 | 100mg |
¥1428.0 | 2021-09-03 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6765-10 mg |
Etiocholanone |
53-42-9 | 10mg |
¥898.00 | 2022-04-26 | ||
eNovation Chemicals LLC | Y1259471-100mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 100mg |
$900 | 2023-05-17 | |
eNovation Chemicals LLC | Y1259471-5mg |
Androstan-17-one, 3-hydroxy-, (3a,5b)- |
53-42-9 | 98% | 5mg |
$265 | 2023-05-17 | |
ChromaDex Standards | ASB-00005315-025-25mg |
ETIOCHOLANOLONE |
53-42-9 | 25mg |
$96.00 | 2023-10-25 | ||
MedChemExpress | HY-113320-50mg |
Etiocholanolone |
53-42-9 | 99.31% | 50mg |
¥1250 | 2024-04-18 | |
MedChemExpress | HY-113320-25mg |
Etiocholanolone |
53-42-9 | 99.31% | 25mg |
¥800 | 2024-04-18 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A923086-10mg |
5β-Androsterone |
53-42-9 | 10mg |
¥1,774.80 | 2022-09-29 |
Etiocholanolone 関連文献
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Herbert J. Tobias,J. Thomas Brenna Analyst 2018 143 1124
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Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716
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Unnikrishnan Kuzhiumparambil,Shanlin Fu Anal. Methods 2013 5 4402
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Paul Ma,Nicholas Kanizaj,Shu-Ann Chan,David L. Ollis,Malcolm D. McLeod Org. Biomol. Chem. 2014 12 6208
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Rachel A. Hand,Elena Piletska,Thomas Bassindale,Geraint Morgan,Nicholas Turner Analyst 2020 145 4716
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Eva Stastna,Nigam P. Rath,Douglas F. Covey Org. Biomol. Chem. 2011 9 4685
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Yujie Ning,Sijie Chen,Feiyu Zhang,Yanli Liu,Feihong Chen,Shujin Li,Chaowei Wang,Yifan Wu,Yi Gong,Minhan Hu,Ruitian Huang,Xiong Guo,Lei Yang,Xi Wang Mol. Omics 2023 19 137
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Andrea Bileck,Sophia N. Verouti,Genevieve Escher,Bruno Vogt,Michael Groessl Analyst 2018 143 4484
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Qiao Sun,Jean-Fran?ois Soulé Chem. Soc. Rev. 2021 50 10806
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Chaomin Zhao,Zhenfeng Yue,Hui Wu,Furao Lai Anal. Methods 2014 6 8030
Etiocholanoloneに関する追加情報
Etiocholanolone: Chemical Profile and Recent Research Insights
Etiocholanolone, a steroidal metabolite with the chemical identifier CAS no. 53-42-9, is a compound of significant interest in the field of biochemical and pharmaceutical research. This tetrahydrogestrinone derivative belongs to the class of androgens and has been extensively studied for its structural and functional properties. The compound's molecular formula, C₂₃H₃₂O₃, underscores its complex steroidal framework, which contributes to its unique biological activities. Over the years, Etiocholanolone has been explored for various therapeutic applications, particularly in understanding hormonal interactions and developing targeted treatments.
The etiocholanolone structure exhibits a rich history in endocrinology, where it serves as a crucial intermediate in the metabolism of testosterone. Its role in the biosynthetic pathway highlights its importance in maintaining hormonal balance within the body. Recent advancements in metabolomics have shed new light on the etiocholanolone metabolism, revealing insights into how it interacts with other steroids and enzymes. These findings are particularly relevant in the context of developing treatments for metabolic disorders and hormonal imbalances.
One of the most compelling aspects of Etiocholanolone is its potential in therapeutic research. Studies have demonstrated its ability to modulate androgen receptor activity, making it a candidate for treating conditions related to hormonal dysregulation. For instance, research has indicated that etiocholanolone derivatives may offer benefits in managing certain types of breast cancer by inhibiting estrogen receptor activity. This has spurred interest in developing novel drug candidates based on its structural motif.
Moreover, the CAS no. 53-42-9 compound has been a focal point in preclinical studies aimed at understanding its pharmacokinetic properties. These studies have provided valuable data on how Etiocholanolone is absorbed, distributed, metabolized, and excreted by the body. Such information is critical for optimizing dosages and delivery methods in future clinical trials. The compound's stability under various conditions has also been a subject of investigation, ensuring that it remains effective throughout the formulation process.
In recent years, there has been growing interest in exploring Etiocholanolone's role in neuroendocrine interactions. Preliminary research suggests that it may influence neurotransmitter release and receptor function, potentially offering therapeutic avenues for neurological disorders. This emerging field of study combines expertise from chemistry, biology, and medicine to unravel the multifaceted roles of steroidal compounds like Etiocholanolone.
The synthesis of etiocholanolone derivatives has also seen significant advancements, thanks to innovations in organic chemistry techniques. Researchers have developed more efficient synthetic pathways that reduce byproduct formation and improve yield. These improvements are not only cost-effective but also environmentally sustainable, aligning with global efforts to promote green chemistry principles.
As our understanding of Etiocholanolone continues to evolve, so does its potential applications in medicine and biotechnology. The compound's unique properties make it a versatile tool for researchers investigating hormonal mechanisms and developing targeted therapies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical benefits for patients worldwide.
In conclusion, Etiocholanolone stands as a testament to the intricate relationship between chemistry and biology. Its detailed study not only enhances our knowledge of steroidal metabolism but also opens new doors for therapeutic innovation. With ongoing research efforts focusing on its pharmacological properties and synthetic pathways, this compound is poised to play a pivotal role in future medical advancements.
